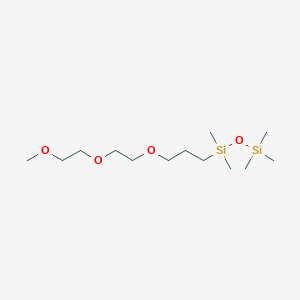
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of silicon and oxygen atoms within its molecular framework, which imparts distinct chemical and physical properties. It is primarily used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane typically involves the reaction of organosilicon compounds with oxygen-containing compounds. One common method includes the reaction of tetramethylsilane with tetraethylene glycol under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can also undergo reduction reactions to form reduced silicon-containing products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while reduction can produce silicon hydrides. Substitution reactions can result in a variety of substituted organosilicon compounds .
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane involves its interaction with various molecular targets and pathways. The silicon-oxygen framework allows it to form stable complexes with other molecules, which can influence its reactivity and stability. The compound’s unique structure enables it to participate in a range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound shares a similar tetramethyl structure but differs in its cyclic nature and lack of silicon atoms.
2,2,4,4-Tetramethyl-3-pentanone: Another compound with a tetramethyl structure, but it contains a ketone functional group instead of silicon and oxygen atoms.
Uniqueness
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane stands out due to its silicon-oxygen framework, which imparts unique chemical and physical properties. This structure makes it particularly useful in applications requiring high stability and reactivity, such as in high-temperature lubricants and advanced materials .
Propriétés
Formule moléculaire |
C13H32O4Si2 |
|---|---|
Poids moléculaire |
308.56 g/mol |
Nom IUPAC |
3-[2-(2-methoxyethoxy)ethoxy]propyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C13H32O4Si2/c1-14-9-10-16-12-11-15-8-7-13-19(5,6)17-18(2,3)4/h7-13H2,1-6H3 |
Clé InChI |
CBFCYAGKRBPSGN-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCC[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12273206.png)
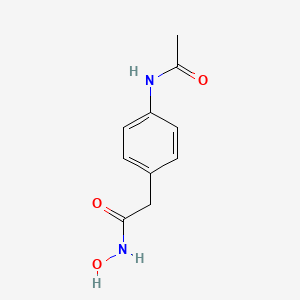
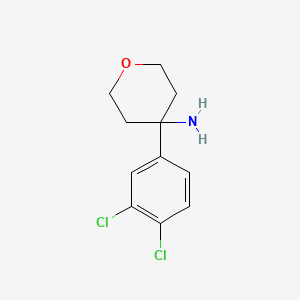
![3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12273224.png)
![2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline](/img/structure/B12273229.png)
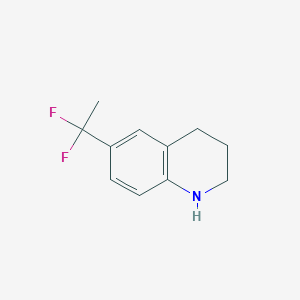
![N,N,6-trimethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273236.png)
![4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12273256.png)
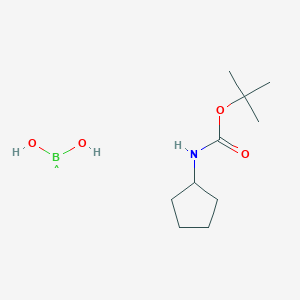
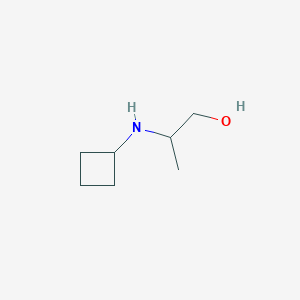
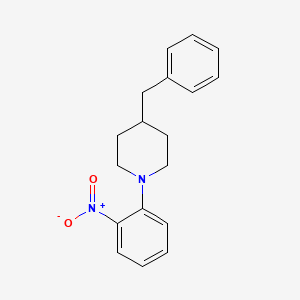
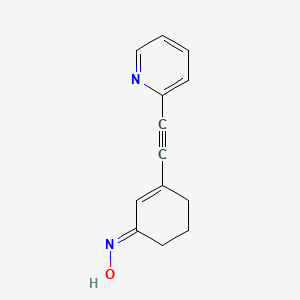
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12273283.png)
